molecular formula C20H18 B14186208 2-Benzyl-5-methyl-1,1'-biphenyl CAS No. 917774-35-7

2-Benzyl-5-methyl-1,1'-biphenyl

Cat. No.: B14186208
CAS No.: 917774-35-7
M. Wt: 258.4 g/mol
InChI Key: QVYHVNKAWZGHGP-UHFFFAOYSA-N
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Description

2-Benzyl-5-methyl-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. Biphenyl compounds consist of two benzene rings connected by a single bond. The presence of a benzyl group and a methyl group on the biphenyl structure makes this compound unique. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-5-methyl-1,1’-biphenyl can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid . This method is favored for its mild reaction conditions and high yield.

Industrial Production Methods: In industrial settings, the production of 2-Benzyl-5-methyl-1,1’-biphenyl often involves large-scale Suzuki-Miyaura coupling reactions. The reaction is typically carried out in the presence of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction mixture is heated to facilitate the coupling process, resulting in the formation of the desired biphenyl compound.

Chemical Reactions Analysis

Types of Reactions: 2-Benzyl-5-methyl-1,1’-biphenyl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding biphenyl ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced biphenyl derivatives.

    Substitution: Electrophilic aromatic substitution reactions, such as nitration and halogenation, can occur on the benzene rings of the biphenyl structure.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed:

    Oxidation: Biphenyl ketones and carboxylic acids.

    Reduction: Reduced biphenyl derivatives.

    Substitution: Nitro and halogenated biphenyl compounds.

Mechanism of Action

The mechanism of action of 2-Benzyl-5-methyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

2-Benzyl-5-methyl-1,1’-biphenyl can be compared with other biphenyl derivatives, such as:

The presence of both benzyl and methyl groups in 2-Benzyl-5-methyl-1,1’-biphenyl makes it unique, providing distinct chemical and biological properties that are not observed in its analogs.

Properties

CAS No.

917774-35-7

Molecular Formula

C20H18

Molecular Weight

258.4 g/mol

IUPAC Name

1-benzyl-4-methyl-2-phenylbenzene

InChI

InChI=1S/C20H18/c1-16-12-13-19(15-17-8-4-2-5-9-17)20(14-16)18-10-6-3-7-11-18/h2-14H,15H2,1H3

InChI Key

QVYHVNKAWZGHGP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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